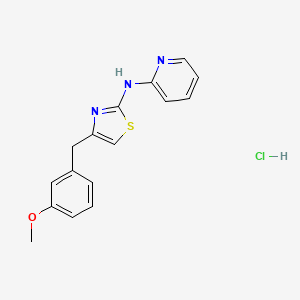

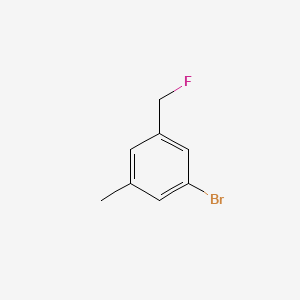

4-(3-methoxybenzyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-(3-methoxybenzyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride" is a derivative of thiazol-2-amine, which is a scaffold present in various biologically active compounds. The methoxybenzyl group attached to the thiazole ring and the pyridinyl group at the nitrogen atom suggest potential for interactions with biological targets. Although the specific compound is not directly mentioned in the provided papers, similar structures and functionalities are discussed, indicating the relevance of such compounds in medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of related N-(pyridin-2-yl)benzo[d]thiazol-2-amines is described using an oxidative C–S bond formation strategy with phenyliodine(III) bis(trifluoroacetate) as the oxidant . This metal-free approach could potentially be adapted for the synthesis of the compound , considering the structural similarities. The one-pot synthesis of N-heterocyclic amines, as reported in another study, highlights the efficiency of such methods in generating complex molecules, which could be relevant for the synthesis of "this compound" .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as FTIR-ATR, NMR, EIMS, and single-crystal X-ray diffraction . These methods provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the behavior of the compound under study. The presence of non-covalent interactions and the formation of hydrogen bonds contribute to the stability and reactivity of such molecules .

Chemical Reactions Analysis

The reactivity of thiazol-2-amine derivatives can be inferred from the nucleophilic substitution reactions of related compounds . The presence of a methoxy group and a pyridinyl group in the compound of interest suggests potential sites for further functionalization through electrophilic or nucleophilic reactions. The biological evaluation of similar structures also indicates that such compounds can interact with various enzymes and receptors, which is significant for drug development .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazol-2-amine derivatives, such as solubility, melting point, and stability, can be influenced by substituents on the thiazole ring and the nature of the amine group . The hydrochloride salt form of the compound would likely enhance its water solubility, making it more suitable for biological studies. The electronic properties, as determined by quantum chemical calculations, provide insights into the reactivity and interaction potential of such molecules .

Wissenschaftliche Forschungsanwendungen

Structural Characterization and Protonation Sites

One study focuses on the structural characterization of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide and its derivatives, highlighting the sites of protonation and the formation of intermolecular hydrogen bonding patterns. This research emphasizes the importance of understanding the molecular conformation and hydrogen bonding in designing compounds with desired properties (Böck et al., 2021).

Synthesis of Co(II) Complexes and Fluorescence Properties

Another research area includes the synthesis of Co(II) complexes using 4-((3-ethoxy-2-hydroxybenzylidene)amino)-N-(thiazol-2-yl)benzenesulphonamide and related compounds. These complexes have been studied for their fluorescence properties and anticancer activity, showcasing the compound's potential in medicinal chemistry and material science (Vellaiswamy & Ramaswamy, 2017).

Antimicrobial and Antiproliferative Properties

The synthesis and evaluation of Schiff bases derived from 1,3,4-thiadiazole compounds have been explored for their antimicrobial and antiproliferative properties. These studies investigate the biological activities of the synthesized compounds, providing insights into their potential therapeutic applications (Gür et al., 2020).

Antifungal Effects

Research on the antifungal effects of certain derivatives, including studies on their impact on various types of fungi, contributes to the understanding of their potential as antifungal agents. This highlights the chemical's utility in developing new treatments for fungal infections (Jafar et al., 2017).

Eigenschaften

IUPAC Name |

4-[(3-methoxyphenyl)methyl]-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS.ClH/c1-20-14-6-4-5-12(10-14)9-13-11-21-16(18-13)19-15-7-2-3-8-17-15;/h2-8,10-11H,9H2,1H3,(H,17,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPAQXJGZOYYEGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2=CSC(=N2)NC3=CC=CC=N3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2503040.png)

![1-(2,3-Dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2503046.png)

![2-[({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide](/img/structure/B2503049.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2503050.png)

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2503056.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-fluoro-4-methylbenzenesulfonamide](/img/structure/B2503058.png)

![1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone](/img/structure/B2503061.png)